3,3'-Bis[2,4-dibromothiophene], also known as 3,3'-dibromo-2,2'-bithiophene, is a significant compound in the field of organic electronics. It is primarily utilized as a building block for various semiconducting materials and polymers used in optoelectronic devices. The compound features a molecular formula of and a molecular weight of approximately 324.06 g/mol. It is classified under bithiophenes, which are known for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors .
The synthesis of 3,3'-bis[2,4-dibromothiophene] typically involves bromination reactions. One common method includes the bromination of 2,2'-bithiophene using bromine in a solvent mixture such as acetic acid and chloroform at low temperatures (5-15 °C). The reaction proceeds for several hours before being quenched with an aqueous potassium hydroxide solution .
The molecular structure of 3,3'-bis[2,4-dibromothiophene] consists of two thiophene rings connected by a central carbon atom with bromine substituents at the 3-position of each thiophene unit. This configuration results in significant steric hindrance due to the bromine atoms, influencing the compound's electronic properties.
The compound can participate in various chemical reactions due to its reactive bromine substituents. These include:
The primary mechanism of action for 3,3'-bis[2,4-dibromothiophene] is through polymerization, where it serves as a precursor for more complex structures such as dithieno[3,2-b:2,3-d]pyrroles and other derivatives. This process enhances the electronic properties necessary for applications in organic electronics.
3,3'-bis[2,4-dibromothiophene] serves as a crucial intermediate in the synthesis of:
This compound exemplifies the intersection of synthetic chemistry and materials science, paving the way for advancements in organic electronics and related fields.
The strategic placement of bromine atoms on thiophene rings fundamentally alters the electronic architecture of these heterocyclic systems. Thiophene itself is a five-membered aromatic compound where sulfur contributes two electrons to the π-system, enabling resonance stabilization comparable to benzene but with distinct polarization effects [4]. Bromination at the 2,4-positions creates an electron-deficient core due to the combined inductive effects of the halogens and the intrinsic electronegativity of sulfur. This electron deficiency lowers both HOMO and LUMO energy levels, as demonstrated by cyclic voltammetry studies showing 0.3–0.5 eV reduction in reduction potentials compared to non-brominated analogs [4] [7]. The 2,4-dibromothiophene subunit exhibits enhanced oxidative stability, making it indispensable for air-stable organic electronic devices.
Table 1: Electronic Properties of Thiophene Bromination Patterns
Substitution Pattern | Band Gap (eV) | HOMO Energy (eV) | Key Applications |
---|---|---|---|
Unsubstituted thiophene | 2.5–3.0 | -5.2 | Non-functionalized polymers |
2-Bromothiophene | 2.6–2.8 | -5.5 | Monofunctional coupling |
2,4-Dibromothiophene | 2.7–3.1 | -5.8 | Electrophilic bisfunctionalization |
3,4-Dibromothiophene | 2.4–2.6 | -5.4 | Low-bandgap polymers |
3,3'-Bis[2,4-dibromothiophene] | 2.9–3.3 | -6.0 | Chain-extended oligomers |
The bis-configuration in 3,3'-Bis[2,4-dibromothiophene] creates a conjugated bithiophene bridge where bromine atoms occupy all reactive α-positions (2- and 2'-) and β-positions (4- and 4'-). This specific arrangement enables bidirectional chain elongation during polymerization while maintaining planarity with dihedral angles <10° as confirmed by X-ray crystallography [5]. The bromine atoms serve dual roles: they act as ortho-directing groups for subsequent metalation and as leaving groups in cross-coupling reactions. This molecular design facilitates the synthesis of precisely engineered conjugated polymers with controlled sequence regularity (>98% regioregularity) [5] [7].
The development of brominated thiophene synthons parallels breakthroughs in conductive polymer technology. Early polythiophenes (1980s) suffered from structural inhomogeneity due to random coupling during electrochemical polymerization, yielding materials with ≤80% regioregularity and conductivity below 10 S/cm [4]. The 1992 introduction of the McCullough method established regioselective coupling using 2-bromo-3-alkylthiophenes, but scalability remained limited [3]. The emergence of 3,3'-dibromo-2,2'-bithiophene derivatives in the late 1990s marked a paradigm shift by providing a preformed conjugated dimer with defined halogenation sites [5].
Table 2: Evolution of Thiophene Monomers for Conjugated Polymers
Era | Key Monomer | Polymerization Method | Regioregularity (%) | Conductivity (S/cm) |
---|---|---|---|---|
1980s | 3-Alkylthiophene | Electrochemical | 50–70 | 1–100 |
1992 | 2-Bromo-3-alkylthiophene | Kumada CTP | >95 | 100–1000 |
2000s | 5,5'-Dibromo-3,3'-dialkyl-2,2'-bithiophene | Stille/Suzuki | >98 | 200–600 |
2010s | 3,3'-Bis[2,4-dibromothiophene] | Suzuki-Miyaura | >99 | 350–750* |
*After iodine doping
This compound enabled synthesis of fused architectures like dithieno[3,2-b:2',3'-d]pyrroles (DTP) and dithienosiloles (DTS) through intramolecular cyclization of the 3,3'-substituents [5]. The rigidity of these fused systems significantly enhanced charge carrier mobility, with field-effect transistors achieving μ > 2.0 cm²/V·s [7]. Commercial availability of 3,3'-dibromobithiophene building blocks after 2010 accelerated materials discovery, particularly for organic photovoltaics where power conversion efficiencies exceeded 7.3% in DTS-based polymers [5]. The structural precision afforded by 3,3'-Bis[2,4-dibromothiophene] derivatives underpins modern low-bandgap polymer design, as their four halogen sites permit controlled tetrafunctionalization for cross-hyperbranched architectures [5] [7].
Regioselective functionalization of thiophene rings is governed by the pronounced reactivity gradient between α- (C2/C5) and β-positions (C3/C4), with α-halogenation occurring 10⁷ times faster than benzene halogenation [4]. Achieving 2,4-dibromination requires precise stoichiometric control, as excess bromine leads to 2,3,4-tribromothiophene. Modern methods leverage in situ halogen dance isomerization, where 2,5-dibromothiophene undergoes base-catalyzed rearrangement to the 2,4-isomer via transient lithiation intermediates [6]. The synthesis of 3,3'-Bis[2,4-dibromothiophene] demands even higher regiocontrol through sequential magnesiation–halogenation sequences using TMPMgCl·LiCl, which selectively generates C3-magnesiated intermediates prior to bromination [6].
Table 3: Regiochemical Directing Effects in Thiophene Functionalization
Directing Group | Position | Preferred Reaction Site | Mechanistic Basis |
---|---|---|---|
None | N/A | C2 > C5 > C3 > C4 | Electrophilic aromatic substitution |
Bromine (electron-withdrawing) | C2 | C5 > C4 | Ortho/para conjugation |
Alkoxy (electron-donating) | C3 | C2 > C5 | Resonance stabilization |
Boronic ester | C4 | C2 > C5 | Steric + electronic |
2,4-Dibromothiophene subunit | N/A | C3 (for chain extension) | Sterically accessible site |
The C3 position in 2,4-dibromothiophene exhibits unique reactivity: flanked by bromines at C2 and C4, it becomes the exclusive site for metal-halogen exchange or magnesiation. This regiochemical preference enables the synthesis of unsymmetrical 3,3'-systems through iterative functionalization [6] [8]. Recent advances in radical-based C–H functionalization further enhance regiocontrol, where sulfinate-derived radicals exhibit solvent-dependent selectivity—polar aprotic solvents favor C3 attack while protic media direct radicals to C2 [8]. This tunability is critical for synthesizing 3,3'-Bis[2,4-dibromothiophene] precursors without requiring prehalogenation. The compound’s four bromine sites maintain orthogonal reactivity: the α-bromines (C2/C2') undergo preferential oxidative addition to Pd(0) catalysts, while β-bromines (C4/C4') participate in radical or nucleophilic substitutions [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7